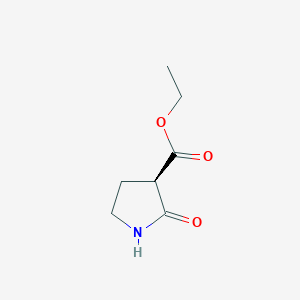

Ethyl (R)-2-oxopyrrolidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (3R)-2-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-2-11-7(10)5-3-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHHMWJMUMOYGQW-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CCNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl R 2 Oxopyrrolidine 3 Carboxylate and Its Analogues

Chemo- and Regioselective Synthesis Strategies

The construction of the substituted pyrrolidinone ring requires precise control over which functional groups react (chemo-selectivity) and where new bonds are formed (regio-selectivity). Modern synthetic chemistry has provided several powerful strategies to achieve this control.

Multicomponent Reaction Approaches to Substituted Oxopyrrolidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural features of all starting materials, represent a highly efficient and atom-economical approach to complex molecules. nih.govbeilstein-journals.org These reactions are powerful tools for generating molecular diversity and have been successfully applied to the synthesis of substituted oxopyrrolidines. beilstein-journals.orgtandfonline.com

A key advantage of MCRs is their ability to construct complex heterocyclic scaffolds in a single step, often with high selectivity. nih.gov For instance, a one-pot, three-component process involving N-(aryl-, hetaryl- and alkylsulfonamido)-acetophenones, various aldehydes, and cyanoacetic acid derivatives can produce highly substituted 2-aminopyrroles, which are precursors to oxopyrrolidines. nih.gov Another approach involves the phosphotungstic acid-catalyzed reaction of formaldehyde, aromatic amines, and dialkyl acetylene (B1199291) dicarboxylates to yield 4,5-dioxopyrrolidine derivatives. tandfonline.com

The chemo- and regioselectivity in these reactions are often governed by the intrinsic reactivity of the components and the reaction pathway. For example, in the synthesis of spiro[pyrrolidine-2,3′-oxindoles] via a [3+2] cycloaddition MCR, the reaction between isatin (B1672199) and an amino acid generates an azomethine ylide intermediate. The subsequent cycloaddition with an alkene dipolarophile proceeds with high regioselectivity, dictated by the electronic and steric properties of the reacting partners. mdpi.com

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| [3+2] Cycloaddition | Isatins, α-amino acids, (E)-2-aryl-1-nitroethenes | Microwave irradiation, MeOH | Spiro[pyrrolidine-2,3′-oxindoles] | mdpi.com |

| Tandem Reaction | N-sulfonamido-acetophenones, aldehydes, malononitrile | Acetonitrile (B52724), then DDQ oxidation | Penta-substituted 2-aminopyrroles | nih.gov |

| Asymmetric MCR | Optically active phenyldihydrofuran, N-tosyl imino ester, silane (B1218182) reagents | Lewis Acid | Highly substituted pyrrolidines | nih.gov |

| PTA-Catalyzed MCR | Formaldehyde, aromatic amines, dialkyl acetylene dicarboxylates | Phosphotungstic acid (PTA) | 4,5-Dioxopyrrolidines | tandfonline.com |

Cyclization Reactions for Pyrrolidinone Ring Formation

Cyclization reactions are fundamental to the synthesis of the pyrrolidinone ring. These can be broadly categorized into intramolecular pathways, where a single linear precursor cyclizes, and intermolecular strategies, where two or more molecules combine to form the ring. dntb.gov.uanih.gov

Intramolecular cyclization is a common and effective method for forming the pyrrolidinone ring from a suitable acyclic precursor. nih.gov A classic approach involves the cyclization of γ-amino acids or their ester derivatives, where the amine group attacks the carboxylic acid derivative to form the amide bond of the lactam. dntb.gov.ua

More advanced strategies offer greater control and versatility. These include:

Radical Cyclization : Amidyl radicals can be generated and used to activate remote C-H bonds, leading to cyclization. dntb.gov.ua Similarly, the oxidative radical cyclization of active methylene (B1212753) compounds containing allyl groups can proceed using mild oxidants like FeCl₃ to furnish γ-lactams with a quaternary carbon atom. researchgate.net

Aza-Michael Cyclization : An intramolecular conjugate addition of an amine to an α,β-unsaturated ester or ketone is a powerful method. whiterose.ac.uk Enantioselective versions using chiral phosphoric acid catalysts have been developed to produce enantioenriched pyrrolidines. whiterose.ac.uk

Palladium-Catalyzed Cyclization : The palladium-catalyzed cyclization of O-phenyl hydroxamates onto a pendant alkene provides rapid access to a variety of lactams through an aza-Heck-type mechanism. researchgate.net

Intermolecular strategies build the pyrrolidinone ring by combining two or more separate components. A dominant method in this category is the [3+2] cycloaddition reaction, often involving azomethine ylides. researchgate.netmdpi.com These 1,3-dipoles can be generated in situ from the reaction of an α-amino acid with an aldehyde or ketone. They then react with a dipolarophile, such as an activated alkene, to construct the pyrrolidine (B122466) ring with high regioselectivity. mdpi.commdpi.com

Domino reactions, such as the aza-Michael Induced Ring Closure (MIRC), provide another efficient intermolecular route. For example, the reaction between barbiturate-derived alkenes and N-alkoxy α-haloamides proceeds via an initial aza-Michael addition followed by an intramolecular SN2 cyclization to yield spirobarbiturate-3-pyrrolidinones under mild conditions. rsc.org

Derivatization of Pre-existing Pyrrolidine Scaffolds for Carboxylate Functionalization

An alternative to building the ring from scratch is to functionalize a pre-existing pyrrolidine or proline scaffold. This approach is particularly useful when starting from readily available chiral materials like (R)-proline. A powerful modern technique for this is the palladium-catalyzed C(sp³)–H activation strategy. nih.gov

In this methodology, a directing group, such as an 8-aminoquinoline (B160924), is attached to the nitrogen of the proline derivative. This group directs a palladium catalyst to selectively activate a specific C-H bond on the pyrrolidine ring. The activated position can then undergo arylation with a suitable aryl iodide. Following this key C-C bond formation, the directing group is removed, and the introduced aryl group can be further modified. For instance, subsequent hydrolysis and epimerization can establish the desired stereochemistry, and functional groups on the new substituent can be converted into the target carboxylate moiety. nih.gov This strategy allows for the concise and stereoselective synthesis of complex analogues from a simple starting material. nih.gov

Stereoselective and Enantioselective Synthesis of the (R)-Configuration

Achieving the specific (R)-configuration at the C3 position of the pyrrolidinone ring is a critical challenge. Numerous asymmetric strategies have been developed to control the stereochemical outcome of the reaction.

Organocatalysis has emerged as a particularly effective tool. Chiral bifunctional catalysts, such as those derived from thiourea (B124793) or squaramide, can activate both the nucleophile and the electrophile, facilitating highly enantioselective Michael addition reactions. For instance, the organocatalytic enantioselective Michael addition of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes has been developed to concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, achieving up to 97% enantiomeric excess (ee). rsc.orgnih.gov

Other successful approaches include:

Asymmetric [3+2] Cycloadditions : The use of chiral Lewis acids or chiral diamine/copper triflate complexes can catalyze the three-component coupling of aldehydes, amino acids, and activated olefins to generate highly substituted pyrrolidines with excellent enantioselectivity. researchgate.net

Chiral Auxiliaries : Attaching a chiral auxiliary to the substrate can direct the stereochemical course of a reaction. While often requiring additional steps for attachment and removal, this remains a robust and reliable method. whiterose.ac.uk

Starting from the Chiral Pool : Utilizing readily available enantiopure starting materials, such as (R)-proline, provides a straightforward way to introduce the desired stereochemistry into the final product. nih.gov C-H activation strategies on N-Boc-D-proline (the (R)-enantiomer) have been used to create complex (2S,3R)-3-substituted-pyrrolidine-2-carboxylic acid analogs in a fully stereoselective manner. nih.gov

Biocatalysis : Enzymes offer unparalleled stereoselectivity. Laccase-catalyzed oxidation of catechols to ortho-quinones, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, can lead to the stereoselective formation of functionalized pyrrolidine-2,3-diones containing new all-carbon quaternary stereocenters. rsc.org

| Method | Catalyst / Reagent | Substrates | Key Feature | Ref |

| Organocatalytic Michael Addition | Chiral thiourea/squaramide catalysts | 4-Oxo-2-enoates, Nitroalkanes | High enantioselectivity (up to 97% ee) for pyrrolidine-3-carboxylic acid precursors. | rsc.orgnih.gov |

| Asymmetric C-H Activation | Pd(OAc)₂, PivOH, 8-aminoquinoline directing group | N-Boc-D-proline, Aryl iodides | Utilizes a chiral pool starting material for full stereocontrol. | nih.gov |

| Asymmetric [3+2] Cycloaddition | Chiral diamine/Cu(OTf)₂ complexes | Picolinaldehydes, amino acids, activated olefins | Lewis-acid catalyzed three-component reaction to build stereocenters. | researchgate.net |

| Biocatalysis | Laccase (Novozym 51003) | Catechols, 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones | Enzyme-mediated stereoselective formation of all-carbon quaternary centers. | rsc.org |

| Asymmetric aza-Michael Cyclization | Chiral Phosphoric Acid (e.g., (R)-TRIP) | Cbz-protected bis-homoallylic amines, thioacrylate | Intramolecular cyclization to form enantioenriched pyrrolidines. | whiterose.ac.uk |

Asymmetric Catalysis in the Preparation of Chiral Oxopyrrolidine Carboxylates

Asymmetric catalysis offers a direct and atom-economical approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Both organocatalysis and transition metal catalysis have been successfully applied to the synthesis of chiral oxopyrrolidine carboxylates.

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the preparation of chiral pyrrolidine structures, including oxopyrrolidine carboxylates, organocatalytic strategies often rely on asymmetric Michael additions. Pyrrolidine-based organocatalysts, derived from natural sources like proline, are particularly effective in these transformations. wikipedia.orgnih.gov These catalysts activate substrates through the formation of enamine or iminium ion intermediates, facilitating highly stereocontrolled reactions.

The synthesis of substituted chiral pyrrolidines can be achieved through the Michael addition of aldehydes or ketones to nitroolefins, catalyzed by chiral pyrrolidine derivatives. wikipedia.orgresearchgate.netresearchgate.net For instance, novel pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde have been shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. wikipedia.orgresearchgate.net While not a direct synthesis of the target molecule, this methodology establishes a valid pathway for creating the chiral pyrrolidine core. The general mechanism involves the formation of a chiral enamine from the carbonyl compound and the secondary amine of the pyrrolidine catalyst. This enamine then attacks the nitroolefin in a stereoselective manner, dictated by the steric and electronic properties of the catalyst, leading to the formation of an enantioenriched product.

| Catalyst Type | Reactants | Key Feature | Enantioselectivity (up to) |

| Pyrrolidine-based | Aldehydes and Nitroolefins | Enamine catalysis | 85% ee wikipedia.orgresearchgate.net |

| Cinchonidine derived | N-Tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone | Bifunctional catalysis | High enantio- and diastereoselectivities sci-hub.se |

This table provides an overview of organocatalytic approaches to chiral pyrrolidines.

Transition metal catalysis provides a versatile platform for the synthesis of complex chiral molecules. Palladium-catalyzed reactions, in particular, have been explored for the asymmetric synthesis of pyrrolidinones. One notable approach involves the palladium-catalyzed asymmetric synthesis of 2-pyrrolidinones with a quaternary stereocenter at the 3-position. wikipedia.org This is achieved through the reaction of γ-methylidene-δ-valerolactones with alkyl isocyanates, utilizing a chiral phosphoramidite (B1245037) ligand to induce high enantioselectivity.

While direct palladium-catalyzed carbonylation to form ethyl (R)-2-oxopyrrolidine-3-carboxylate is not extensively documented in readily available literature, related hydrocarbonylation and carboamination reactions highlight the potential of this strategy. For instance, palladium-catalyzed asymmetric hydroaminocarbonylation of alkenes has been developed for the synthesis of α-substituted propanamides with high reactivity and selectivity. sci-hub.se Asymmetric hydrogenation, another key transition metal-catalyzed reaction, is a powerful method for producing chiral N-heterocyclic compounds like pyrrolidines with excellent enantioselectivities. jocpr.com Rhodium complexes with chiral bisphosphine ligands are particularly effective in the asymmetric hydrogenation of unsaturated precursors to yield chiral saturated heterocycles. researchgate.netnih.gov

| Metal Catalyst | Reaction Type | Substrates | Ligand Type | Key Outcome |

| Palladium | Asymmetric synthesis of 2-pyrrolidinones | γ-methylidene-δ-valerolactones and alkyl isocyanates | Chiral phosphoramidite | Quaternary stereocenter at C3 wikipedia.org |

| Rhodium | Asymmetric hydrogenation | Unsaturated morpholines | Bisphosphine | Chiral morpholines (up to 99% ee) jocpr.comnih.gov |

This table summarizes key transition metal-catalyzed approaches to related chiral heterocycles.

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in asymmetric synthesis. researchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed.

Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric alkylation and aldol (B89426) reactions. researchgate.netsci-hub.seresearchgate.net In the context of synthesizing chiral 2-oxopyrrolidine-3-carboxylates, an Evans-type auxiliary could be attached to a suitable precursor. The bulky nature of the auxiliary would then sterically hinder one face of the molecule, forcing an incoming reagent to attack from the opposite, less hindered face, thereby establishing the desired stereochemistry. Following the reaction, the auxiliary can be cleaved to yield the enantiomerically enriched product. While specific examples detailing the synthesis of this compound using this exact method are not prevalent in the searched literature, the principles of chiral auxiliary-mediated synthesis are broadly applicable to this class of compounds. The synthesis of pyroglutamic acid derivatives, which share the 2-oxopyrrolidine core, has been achieved using chiral auxiliaries derived from pyroglutamic acid itself. nih.gov

Chiral Pool Synthesis Utilizing Natural Precursors

Chiral pool synthesis leverages the vast array of naturally occurring enantiopure compounds, such as amino acids, sugars, and terpenes, as starting materials for the synthesis of complex chiral molecules. researchgate.net This approach is particularly attractive for the synthesis of this compound, as its core structure is closely related to the amino acid L-glutamic acid.

L-glutamic acid, being a readily available and inexpensive natural product, serves as an excellent starting point. The synthesis can involve the cyclization of L-glutamic acid or its derivatives to form the pyroglutamate (B8496135) ring system. For example, derivatives of L-glutamic acid can be used as building blocks for the synthesis of chiral monomers for polyamides, where the pyroglutamate structure is formed and further functionalized. researchgate.net The inherent chirality of the starting amino acid is transferred to the final product, ensuring the desired (R)-configuration at the C5 position of the pyroglutamate ring. Subsequent esterification would then yield the target molecule. The synthesis of various substituted pyroglutamates from α-amino acids has been demonstrated, highlighting the versatility of this approach. wikipedia.orgresearchgate.net

Biocatalysis offers a green and highly selective alternative to traditional chemical methods for obtaining enantiopure compounds. nih.govmdpi.com Enzymes, being chiral catalysts themselves, can differentiate between enantiomers of a racemic mixture or enantiotopic groups within a prochiral molecule.

Pig Liver Esterase (PLE) is a widely used enzyme in asymmetric synthesis due to its ability to catalyze the enantioselective hydrolysis of a broad range of esters. wikipedia.org This enzyme can be employed in two main strategies for obtaining chiral compounds: kinetic resolution of a racemic mixture and desymmetrization of a prochiral substrate.

In the context of this compound, a kinetic resolution approach would start with a racemic mixture of ethyl 2-oxopyrrolidine-3-carboxylate. PLE would selectively hydrolyze one enantiomer (for example, the (S)-ester) to the corresponding carboxylic acid at a much faster rate than the other enantiomer. This leaves the unreacted (R)-ester in high enantiomeric excess. The key to this process is the difference in the rates of hydrolysis for the two enantiomers, which arises from the diastereomeric nature of the enzyme-substrate transition states. wikipedia.org While specific data for the PLE-catalyzed resolution of this exact substrate is not detailed in the provided search results, the principle is well-established for a wide variety of cyclic and acyclic esters. The efficiency of the resolution is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity.

| Enzymatic Strategy | Substrate | Enzyme | Principle | Outcome |

| Kinetic Resolution | Racemic ester | Pig Liver Esterase (PLE) | Selective hydrolysis of one enantiomer | Enantiomerically enriched unreacted ester and hydrolyzed acid wikipedia.org |

| Desymmetrization | Prochiral diester | Pig Liver Esterase (PLE) | Selective hydrolysis of one of two enantiotopic ester groups | Chiral monoester wikipedia.org |

This table illustrates the application of Pig Liver Esterase in asymmetric synthesis.

Enzymatic Resolution and Biocatalysis for Enantiopure Synthesis

Other Biocatalytic Transformations for Stereoselective Introduction of Functionalities

Beyond enzymatic resolution, biocatalysis offers sophisticated methods for the direct and stereoselective introduction of functional groups onto the pyrrolidine core. These strategies leverage the high selectivity of enzymes to perform complex chemical transformations under mild conditions, providing a powerful alternative to traditional chemical methods.

Engineered enzymes have emerged as a frontier in this field. For instance, variants of cytochrome P450 enzymes, specifically P411 variants, have been engineered to catalyze intramolecular alkyl C(sp³)–H amination. acs.org This allows for the direct formation of the chiral pyrrolidine ring from an acyclic precursor, establishing the stereocenter with high enantiomeric excess (up to 99:1 er) and in good yields. acs.org This biocatalytic platform represents a concise route for preparing chiral N-heterocycles and is foundational for developing further enzymatic C-H insertion reactions. acs.org

Another significant approach is the oxidative desymmetrization of prochiral or meso-pyrrolidines. Enzymes such as amine oxidases can be engineered to selectively oxidize one of two enantiotopic groups. mdpi.com This process transforms a symmetric starting material into a chiral, functionalized pyrrolidine building block. mdpi.com

Furthermore, laccase-catalyzed reactions have been employed for the synthesis of highly functionalized pyrrolidine-2,3-diones. bohrium.comrsc.org In this approach, a laccase from Myceliophthora thermophila catalyzes the oxidation of catechols to ortho-quinones. These reactive intermediates then undergo a subsequent 1,4-addition reaction with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones to stereoselectively form new all-carbon quaternary stereocenters. bohrium.comrsc.org This method has been used to generate various derivatives in moderate to good yields (42–91%) under mild reaction conditions. rsc.org

These biocatalytic transformations highlight a shift towards more sustainable and efficient synthetic routes, where the inherent selectivity of enzymes is harnessed to construct complex and stereochemically rich pyrrolidinone frameworks.

Diastereoselective Approaches to (R)-2-oxopyrrolidine-3-carboxylate Frameworks

Achieving diastereocontrol is critical when additional stereocenters are introduced into the (R)-2-oxopyrrolidine-3-carboxylate scaffold. Diastereoselective approaches often rely on substrate control, chiral auxiliaries, or catalyst-controlled reactions to dictate the spatial arrangement of new substituents relative to the existing stereocenter.

One powerful strategy involves the use of N-aryl-2-oxopyrrolidine-3-carboxylic acids as chiral ketene (B1206846) precursors in Staudinger ketene-imine cycloaddition reactions. researchgate.net These reactions can proceed with complete diastereoselectivity, affording exclusively trans-disubstituted β-lactams. The stereochemical outcome is dictated by the inherent chirality of the pyrrolidinone starting material, which directs the approach of the imine. researchgate.net

Racemic diastereoselective approaches have also been utilized for efficiency in certain synthetic campaigns. nih.gov For example, the synthesis of 2,3-cis disubstituted pyrrolidines can be achieved through the reduction of a substituted pyrroline (B1223166) precursor over a palladium on carbon (Pd/C) catalyst. The subsequent in situ protection of the resulting diamine locks in the desired diastereomeric configuration. nih.gov

Furthermore, intramolecular cyclization strategies can exhibit high levels of diastereoselectivity. The cyclization of aminoaldehydes, formed via ozonolysis of cyclic precursors, can proceed to form pyrrolidine derivatives where the stereochemistry is controlled during the ring-forming step. nih.gov Similarly, palladium-catalyzed C-H activation and arylation protocols have been applied to proline-derived amides to install aryl groups with high stereoselectivity, which can then be converted to the desired pyrrolidine frameworks through a sequence of hydrolysis and epimerization steps. nih.gov

Protecting Group Strategies in Oxopyrrolidinone Synthesis

The synthesis of complex molecules based on the oxopyrrolidinone scaffold necessitates the use of protecting groups to mask reactive functional groups, namely the nitrogen atom of the lactam and the carboxylate moiety. The choice of protecting group is crucial and depends on its stability to various reaction conditions and the ease of its selective removal.

Nitrogen Protection Schemes (e.g., Boc, Fmoc, Cbz, Bn, Phthalimide)

The secondary amine within the pyrrolidinone ring often requires protection to prevent unwanted side reactions during synthesis. Carbamate-based protecting groups are widely used due to their general stability and well-established deprotection protocols. nih.gov

tert-Butoxycarbonyl (Boc): The Boc group is one of the most common N-protecting groups. researchgate.net It is readily introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to a wide range of nucleophilic and basic conditions. Its removal is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). wikipedia.org N-Boc-protected 3-diazo-2-pyrrolidone has been developed as a versatile reagent for introducing the 2-pyrrolidone motif into various molecules. researchgate.net

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is notable for its lability under basic conditions (e.g., piperidine (B6355638) in DMF), while remaining stable to acid. wikipedia.org This orthogonality to acid-labile groups like Boc makes it highly valuable in complex, multi-step syntheses, particularly in peptide chemistry. nih.gov

Carbobenzyloxy (Cbz): The Cbz group is introduced using benzyl (B1604629) chloroformate. It is stable to acidic and mildly basic conditions but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C), a non-acidic and non-basic method that preserves other sensitive functional groups. wikipedia.org

Benzyl (Bn): Similar to the Cbz group, the benzyl group is often removed via hydrogenolysis. It is a robust protecting group, stable across a broad pH range.

Phthalimide: This group provides robust protection for primary amines, converting them into non-nucleophilic imides. Deprotection is commonly achieved using hydrazine.

| Protecting Group | Abbreviation | Common Reagent for Introduction | Key Stability Features | Common Deprotection Conditions |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Stable to base, nucleophiles, hydrogenolysis | Strong acid (TFA, HCl) wikipedia.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid, hydrogenolysis | Base (e.g., Piperidine) wikipedia.org |

| Carbobenzyloxy | Cbz | Benzyl chloroformate | Stable to acid and mild base | Catalytic Hydrogenolysis (H₂/Pd-C) wikipedia.org |

| Benzyl | Bn | Benzyl bromide (BnBr) | Stable to a wide range of conditions | Catalytic Hydrogenolysis (H₂/Pd-C) |

| Phthaloyl | Phth | Phthalic anhydride (B1165640) | Very robust, stable to acid and base | Hydrazine (NH₂NH₂) |

Carboxylate Protection and Deprotection Strategies

The carboxylic acid functionality at the C3 position of the pyrrolidinone ring must often be protected as an ester to prevent its interference in subsequent reactions, such as reductions or organometallic additions.

Common strategies involve conversion to simple alkyl or benzyl esters. google.comgoogle.com

Methyl and Ethyl Esters: These are among the most straightforward protecting groups, often formed during the initial synthesis of the pyrrolidinone framework. They are generally stable but can be hydrolyzed under basic conditions (saponification) using reagents like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup.

tert-Butyl Esters: These esters offer the advantage of being removable under acidic conditions (e.g., TFA), which are orthogonal to the basic hydrolysis conditions used for methyl or ethyl esters. This allows for selective deprotection in the presence of other ester types.

Benzyl Esters: Similar to the Cbz and Bn groups used for nitrogen protection, benzyl esters are readily cleaved by catalytic hydrogenolysis. This provides a mild and neutral method of deprotection that is compatible with many other functional groups.

The choice between these ester protecting groups allows chemists to devise deprotection schemes that selectively unmask the carboxylate or the nitrogen at different stages of a synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Stereocontrol

Fine-tuning reaction parameters is essential for maximizing the yield and stereochemical purity of this compound and its derivatives. Factors such as solvent, temperature, catalyst, and reagent stoichiometry can profoundly influence the outcome of a reaction.

Solvent Effects in Cyclization and Derivatization Reactions

The choice of solvent is a critical parameter that can significantly impact reaction rates, yields, and even stereoselectivity. In cyclization reactions to form the pyrrolidinone ring, the solvent's polarity and ability to solvate intermediates can be decisive.

For instance, in the synthesis of substituted 3-pyrrolin-2-ones, a study comparing various solvents (H₂O, C₂H₅OH, CH₃OH, CH₂Cl₂, CH₃CN) found that ethanol (B145695) provided the highest yield in the shortest reaction time for their model system. researchgate.net While other solvents like water and acetonitrile afforded the desired product, the yields were moderate and reaction times were longer. researchgate.net

Solvent polarity can also directly influence diastereoselectivity. In certain cycloaddition reactions utilizing N-aryl-2-oxopyrrolidine-3-carboxylic acids, an increase in solvent polarity was observed to favor the formation of trans-isomers. researchgate.net

Temperature and Pressure Optimization

The optimization of temperature and pressure is a fundamental aspect of controlling the stereochemical outcome of asymmetric catalytic reactions. While extensive research has been conducted on various catalytic systems for the synthesis of chiral pyrrolidines, the specific optimization of these parameters for this compound is often proprietary or detailed within broader studies on analogous structures. However, general principles and findings from related syntheses offer valuable insights.

Temperature Optimization:

Temperature plays a dual role in chemical reactions, influencing both the reaction rate and the enantioselectivity. Generally, lower temperatures are favored in asymmetric catalysis to enhance enantioselectivity. This is because the transition states leading to the two enantiomers differ in energy, and at lower temperatures, the reaction is more likely to proceed through the lower energy pathway, thus favoring the formation of one enantiomer.

In the context of synthesizing pyrrolidine derivatives, studies on related compounds have demonstrated this principle. For instance, in the decarboxylative (3+2)-cycloaddition for the synthesis of chromenopyrroles, a screening of temperatures indicated that lowering the reaction temperature can slightly enhance the enantioselectivity of the process. mdpi.com While room temperature might provide a faster reaction, reducing the temperature to 0 °C or even -20 °C can lead to a more selective transformation, albeit sometimes at the cost of a longer reaction time or incomplete conversion. mdpi.com

The following interactive table illustrates the typical effect of temperature on enantioselectivity and conversion in the asymmetric synthesis of a pyrrolidine analogue, based on data from related studies.

| Entry | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 25 (Room Temperature) | 98 | 85 |

| 2 | 0 | 95 | 92 |

| 3 | -20 | 80 | 95 |

| 4 | -40 | 65 | 97 |

Pressure Optimization:

The effect of pressure on the enantioselectivity of reactions in the liquid phase is a less commonly explored parameter compared to temperature. High pressure can influence reaction rates and stereoselectivity by affecting the volume of activation. If the transition states leading to the two enantiomers have different volumes, applying pressure can favor the formation of the product that proceeds through the more compact transition state.

Catalyst Loading and Ligand Design for Improved Enantioselectivity

The catalyst system, comprising a metal precursor and a chiral ligand, is at the heart of asymmetric synthesis. The efficiency and selectivity of the synthesis of this compound and its analogues are highly dependent on the catalyst loading and the molecular architecture of the chiral ligand.

Catalyst Loading:

Catalyst loading, typically expressed as a mole percentage (mol%) relative to the substrate, is a critical factor for both the economic viability and the efficiency of a catalytic process. While higher catalyst loadings can lead to faster reactions and higher conversions, a key goal in process development is to minimize the amount of catalyst required without compromising yield or enantioselectivity.

In the synthesis of chiral pyroglutamic acid esters, a related class of compounds, catalyst loadings can vary. Some protocols may require loadings as high as 15 mol% to achieve good results. nih.gov However, optimization studies often aim to reduce this amount. For example, in some decarboxylative cycloaddition reactions, it has been shown that catalyst loading can be reduced from 10 mol% to 5 mol% without any significant effect on the reaction outcome. mdpi.comnih.gov Overcoming the limitations of early organocatalysts, such as proline which often required high loadings due to poor solubility, has been a significant area of research. nih.gov

The interactive table below provides an illustrative example of the effect of catalyst loading on the yield and enantioselectivity in the synthesis of a chiral pyrrolidine derivative.

| Entry | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 10 | 95 | 96 |

| 2 | 5 | 94 | 96 |

| 3 | 2 | 90 | 95 |

| 4 | 1 | 82 | 93 |

Ligand Design for Improved Enantioselectivity:

The design of the chiral ligand is arguably the most critical factor in achieving high enantioselectivity. The ligand imparts a chiral environment around the metal center, which directs the stereochemical course of the reaction. The development of "privileged ligands," which are effective for a wide range of reactions, has been a major focus in asymmetric catalysis. nih.gov

For the synthesis of chiral pyrrolidines and related structures, a variety of ligand classes have been explored. These include C2-symmetric ligands, which were initially favored to reduce the number of possible isomeric metal complexes and competing reaction pathways. nih.gov More recently, non-symmetrical ligands have been shown to be highly effective, in some cases outperforming their symmetric counterparts. nih.gov

In the enantioselective synthesis of pyroglutamates, the structure of the catalyst, which is intrinsically linked to the ligand design, has a significant impact on the enantioselectivity. nih.gov For instance, the use of a chiral pyridoxal (B1214274) catalyst has been shown to be highly effective in the direct asymmetric conjugated addition to produce chiral pyroglutamic acid esters with enantiomeric excesses up to 97%. nih.gov The design of these catalysts often involves creating a rigid scaffold that provides a well-defined chiral pocket to control the approach of the substrates.

The development of novel ligands often involves the systematic modification of a known ligand scaffold to fine-tune its steric and electronic properties. This can involve changing substituent groups on the ligand backbone to create a more effective chiral environment. The goal is to maximize the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.

Chemical Reactivity and Mechanistic Studies of Ethyl R 2 Oxopyrrolidine 3 Carboxylate

Reactions at the Ester Moiety

The ethyl ester group at the C3 position is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the modification of this functional group to introduce a variety of other functionalities, such as different esters or amides, or its reduction to an alcohol.

Transesterification Reactions

Transesterification, the conversion of one ester to another, is a fundamental reaction for modifying the ester group of Ethyl (R)-2-oxopyrrolidine-3-carboxylate. As a β-keto ester, its transesterification can be achieved under various catalytic conditions, including acidic, basic, and enzymatic catalysis. The reaction generally proceeds via an enol intermediate, which is stabilized by chelation between the two carbonyl groups. This chelation can influence the reactivity and selectivity of the transformation. rsc.org

A range of catalysts have been employed for the transesterification of β-keto esters, including Lewis acids like arylboronic acids and heterogeneous catalysts such as silica-supported boric acid. ucc.ienih.gov For instance, 3-nitrobenzeneboronic acid has been shown to be an effective catalyst at a loading of 2.5 mol% for the transesterification of various β-keto esters with primary, secondary, tertiary, cyclic, allylic, and benzylic alcohols, affording good to excellent yields. ucc.ie The use of solvent-free conditions with recyclable catalysts like silica-supported boric acid offers a more sustainable approach, providing high yields (87–95%) and purity. nih.gov While specific examples for this compound are not extensively detailed in the literature, the general principles and catalysts for β-keto ester transesterification are applicable.

Table 1: Representative Catalysts for Transesterification of β-Keto Esters

| Catalyst | Reaction Conditions | Applicable Alcohols | Reference |

|---|---|---|---|

| 3-Nitrobenzeneboronic acid | 2.5 mol% catalyst loading | Primary, secondary, tertiary, cyclic, allylic, benzylic | ucc.ie |

| Silica-supported boric acid (SiO₂–H₃BO₃) | Solvent-free | Primary, secondary, allylic, benzylic, chiral alcohols | nih.gov |

Amidation Reactions Leading to Carboxamides

The conversion of the ethyl ester to a carboxamide introduces a key structural motif present in many biologically active compounds. Direct amidation of this compound with amines can be challenging. A more common approach involves a two-step sequence: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by coupling with an amine using a suitable coupling agent.

However, direct conversion of esters to amides is possible under certain conditions. For β-keto esters, some catalytic systems that promote transesterification can also facilitate transamidation with amines. ucc.ie The synthesis of pyrrolidine (B122466) carboxamides has been explored, often starting from the corresponding carboxylic acid and employing peptide coupling reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIEA (N,N-diisopropylethylamine).

Table 2: General Conditions for Amide Formation from Carboxylic Acids

| Coupling Reagent | Base | Solvent | Typical Reaction Time |

|---|---|---|---|

| HBTU | DIEA | DMF | 1-5 hours |

| EDC/HOBt | Et₃N/DMAP | CH₃CN/DCM | 18-48 hours |

Reduction of the Ester Group

Selective reduction of the ester group in the presence of the lactam carbonyl is a key transformation that leads to the corresponding primary alcohol, (R)-3-(hydroxymethyl)pyrrolidin-2-one. Strong reducing agents like lithium aluminum hydride (LAH) are typically required for the reduction of esters. The chemoselectivity of this reduction is crucial, as the lactam carbonyl is also susceptible to reduction. Careful control of reaction conditions, such as temperature and the stoichiometry of the reducing agent, is necessary to achieve the desired outcome. While general protocols for LAH reduction of esters are well-established, specific documented examples for this compound require careful consideration of the reactivity of the lactam functionality.

Reactions at the Lactam Carbonyl Group (C2)

The lactam carbonyl group at the C2 position is generally less reactive towards nucleophiles than the ester carbonyl. However, under specific conditions, it can undergo reduction or nucleophilic addition.

Reduction of the Lactam Carbonyl to Pyrrolidine

The reduction of the lactam carbonyl group to a methylene (B1212753) group converts the 2-oxopyrrolidine ring into a pyrrolidine ring. This transformation is typically achieved using powerful reducing agents such as borane (B79455) (BH₃) or through catalytic hydrogenation under forcing conditions. The selective reduction of the lactam in the presence of the ester can be challenging.

In a related system, the catalytic hydrogenation of a 2,3-dioxopyrrolidine derivative using palladium on carbon (Pd/C) in the presence of acetic acid resulted in the reduction of the C3-keto group to a hydroxyl group, leaving the C2-lactam carbonyl intact. nih.gov This suggests that the lactam carbonyl is more resistant to reduction under these conditions. Achieving the complete reduction of the lactam to a pyrrolidine would likely require more vigorous reducing agents or specific catalytic systems that favor amide reduction.

Nucleophilic Additions to the Carbonyl

Nucleophilic addition to the lactam carbonyl is generally less favorable than at the ester carbonyl due to the resonance stabilization of the amide bond. The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, reducing its electrophilicity. Consequently, strong nucleophiles or activation of the carbonyl group are typically required for such reactions to occur. There is limited specific information in the scientific literature regarding nucleophilic additions to the C2 carbonyl of this compound, indicating that this is a less common reaction pathway for this particular substrate.

Reactions at the Pyrrolidine Nitrogen (N1)

The nitrogen atom within the lactam ring of this compound is a key site for synthetic modification. Its reactivity is influenced by the adjacent carbonyl group, which delocalizes the nitrogen's lone pair of electrons, rendering it less nucleophilic than a typical amine but still susceptible to reaction with various electrophiles, particularly under basic conditions.

The hydrogen atom on the pyrrolidine nitrogen can be substituted with alkyl or acyl groups. These reactions typically proceed by first deprotonating the nitrogen with a suitable base to form a resonance-stabilized anion, which then acts as a nucleophile.

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfates. The reaction is generally carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to generate the corresponding N-anion. The choice of base and solvent is crucial for achieving high yields and avoiding side reactions. For instance, the synthesis of N-ethyl substituted pyrrolidine derivatives has been reported, demonstrating the feasibility of this transformation. nih.gov

N-Acylation: This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an N-acylpyrrolidone derivative. Acylating agents like acid chlorides or anhydrides are commonly used. The reaction is often performed in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the acidic byproduct (e.g., HCl). N-acylation can be used to introduce a wide variety of functional groups and to modify the electronic properties of the pyrrolidine ring.

| Reaction Type | Reagent Example | Base Example | Product Type |

| N-Alkylation | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | N-Methyl derivative |

| Benzyl Bromide (BnBr) | Potassium Carbonate (K₂CO₃) | N-Benzyl derivative | |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Triethylamine (Et₃N) | N-Acetyl derivative |

| Benzoyl Chloride (PhCOCl) | Pyridine | N-Benzoyl derivative |

In multi-step syntheses, it is often necessary to protect the N-H group of the lactam to prevent it from interfering with subsequent reactions. The formation of N-protected derivatives is a common strategy to achieve this chemoselectivity. A variety of protecting groups can be installed on the pyrrolidine nitrogen.

One of the most common N-protecting groups for lactams is the tert-butoxycarbonyl (Boc) group. The introduction of a Boc group is typically achieved by treating the substrate with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). The resulting N-Boc derivative is stable under a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid). The use of N-Boc protected derivatives of similar oxopyrrolidine carboxylates is well-documented, highlighting the importance of this strategy in synthetic routes involving these scaffolds. buchler-gmbh.comalfa-chemistry.combldpharm.com

Other protecting groups, such as the benzyloxycarbonyl (Cbz) group or various benzyl derivatives (e.g., p-methoxybenzyl), can also be employed depending on the specific requirements of the synthetic pathway.

| Protecting Group | Reagent | Typical Conditions |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., DMAP, Et₃N), CH₂Cl₂ |

| Cbz | Benzyl chloroformate (CbzCl) | Base (e.g., NaHCO₃), Dioxane/H₂O |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Base (e.g., NaH), THF |

Reactions at the Stereogenic C3 Position

The C3 position of this compound is a stereogenic center and a site of significant reactivity. The proton at this position is activated by two adjacent carbonyl groups (the lactam C2-carbonyl and the ester C3-carbonyl), making it acidic and readily removable by a base to form a nucleophilic enolate.

The formation of an enolate at the C3 position allows for the introduction of various substituents through alkylation and other functionalization reactions. This provides a powerful method for elaborating the core structure and creating more complex molecules.

C3-Alkylation: After deprotonation with a suitable base (e.g., lithium diisopropylamide (LDA), sodium ethoxide), the resulting enolate can react with electrophilic alkylating agents, such as alkyl halides, to form a new carbon-carbon bond at the C3 position. The stereochemical outcome of this reaction can be influenced by the reaction conditions and the nature of the electrophile. This method allows for the synthesis of α-substituted pyroglutamic acid derivatives.

C3-Functionalization: Beyond simple alkylation, the C3-enolate can react with a range of other electrophiles. For example, reaction with aldehydes or ketones can lead to aldol-type products. Functionalization with sources of heteroatoms is also possible, enabling the introduction of groups containing oxygen, nitrogen, or sulfur. The synthesis of functionalized pyrrolidinones, such as those bearing phosphonate (B1237965) groups, demonstrates the versatility of this position for chemical modification. mdpi.com

The enolate generated at the C3 position is a soft nucleophile and readily participates in conjugate additions to α,β-unsaturated systems, known as Michael additions. wikipedia.orgadichemistry.comlibretexts.org It can also engage in classic carbonyl addition reactions, such as Aldol-type condensations. researchgate.netlibretexts.org

Michael Addition: In a typical Michael reaction, the C3-enolate adds to the β-carbon of a Michael acceptor, such as an α,β-unsaturated ketone, ester, or nitrile. libretexts.org This reaction is highly efficient for forming 1,5-dicarbonyl compounds or their analogues and is a key step in many synthetic strategies. adichemistry.comlibretexts.org The use of chiral organocatalysts can facilitate asymmetric Michael additions, leading to the synthesis of highly enantiomerically enriched pyrrolidine derivatives. rsc.org

Aldol-Type Reactions: The C3-enolate can also add to the carbonyl carbon of aldehydes or ketones in an Aldol-type reaction. libretexts.org This reaction forms a β-hydroxy carbonyl compound, which can sometimes undergo subsequent dehydration to yield an α,β-unsaturated product. These reactions are fundamental for constructing larger, more complex molecular frameworks from simpler precursors. The stereoselectivity of the aldol (B89426) addition is a critical aspect, often controlled by the geometry of the enolate and the reaction conditions. researchgate.net

| Reaction Type | Electrophile Example | Key Intermediate | Product Type |

| Michael Addition | Methyl vinyl ketone | C3-enolate | 1,5-dicarbonyl adduct |

| Acrylonitrile | C3-enolate | γ-ketonitrile adduct | |

| Aldol-Type Reaction | Acetaldehyde | C3-enolate | β-hydroxy ester adduct |

| Cyclohexanone | C3-enolate | β-hydroxy ester adduct |

Ring-Opening and Ring-Expansion Reactions of the Oxopyrrolidine Core

While reactions at the N1 and C3 positions functionalize the existing scaffold, the oxopyrrolidine core itself can undergo more drastic transformations involving the cleavage or rearrangement of the ring.

Ring-Opening Reactions: The amide bond within the lactam ring is susceptible to cleavage under harsh hydrolytic conditions (strong acid or base) or through reduction. Reductive cleavage of the C-N bond can be achieved using powerful reducing agents, which opens the ring to afford functionalized amino acids or amino alcohols. For example, some pyrrolidone structures have been observed to undergo ring-opening under certain hydrogenation conditions. chemrxiv.org Such strategies can transform the cyclic precursor into a linear, stereodefined product. nih.govresearchgate.net

Mechanistic Investigations of Key Transformations

Mechanistic investigations into the transformations of chiral molecules like this compound are pivotal for controlling the stereochemical course of a reaction. These studies often employ a synergistic approach, combining experimental observations with theoretical calculations to build a comprehensive picture of the reaction pathway.

Stereoselective reactions are defined by the preferential formation of one stereoisomer over another. masterorganicchemistry.com This selectivity is determined by the relative energies of the transition states leading to the different stereoisomeric products. A lower energy transition state corresponds to a faster reaction rate, thus favoring the formation of the corresponding product. Transition state analysis, therefore, is the cornerstone of understanding and predicting stereoselectivity.

For a molecule such as this compound, which possesses a defined stereocenter at the 3-position, any reaction at a prochiral center or the introduction of a new stereocenter will be subject to diastereoselective control. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for locating and characterizing the geometry and energy of these transition states. mdpi.com

In a hypothetical stereoselective alkylation at the C3 position, computational analysis would model the approach of the electrophile to the enolate of this compound. The analysis would compare the transition state energies for the electrophile approaching from the same face as the existing (R)-carboxylate group versus the opposite face. The difference in these activation energies (ΔΔG‡) dictates the diastereomeric ratio of the products.

Illustrative Data for a Hypothetical Alkylation Reaction:

Below is an interactive table illustrating the type of data generated from a transition state analysis for a hypothetical reaction. The data represents the calculated energy barriers for the formation of two possible diastereomers.

| Transition State | Relative Gibbs Free Energy (ΔG‡) in kcal/mol | Key Interatomic Distance (Å) C3-Electrophile | Predicted Diastereomeric Ratio |

| TS-A (leading to R,R product) | 15.2 | 2.15 | 95:5 |

| TS-B (leading to R,S product) | 17.0 | 2.21 | |

Note: This data is illustrative and does not represent experimentally verified results for this compound. It serves to demonstrate the principles of transition state analysis.

Factors influencing the transition state energies include steric hindrance, which would destabilize a more crowded transition state, and electronic effects, such as stabilizing interactions between orbitals of the substrate and the approaching reactant. For instance, computational studies on similar pyrrolidine systems have rationalized stereoretentive pathways by demonstrating that the energy required for bond rotation leading to stereochemical scrambling is higher than the energy for the desired cyclization. nih.govacs.org

Computational chemistry provides the means to map out the entire energy profile of a chemical reaction, from reactants to products, including all intermediates and transition states. nih.gov This process, known as reaction pathway elucidation, offers a step-by-step view of the molecular transformations. DFT calculations are a mainstay for these investigations, offering a good balance between accuracy and computational cost. researchgate.netrsc.org

For a key transformation involving this compound, such as a base-catalyzed epimerization or a [3+2] cycloaddition reaction, computational studies would proceed as follows:

Geometry Optimization: The three-dimensional structures of the reactant(s), product(s), and any proposed intermediates are computationally optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactant and product (or intermediate). This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path from the transition state down to the connected reactant and product, confirming that the located transition state indeed connects the desired points on the reaction pathway.

Illustrative Reaction Coordinate Diagram Data:

The following table provides hypothetical data that could be used to plot a reaction coordinate diagram for a two-step reaction involving this compound.

| Species | Reaction Coordinate | Relative Gibbs Free Energy (kcal/mol) |

| Reactant | 0 | 0.0 |

| Transition State 1 (TS1) | 1 | +18.5 |

| Intermediate | 2 | +5.3 |

| Transition State 2 (TS2) | 3 | +12.7 |

| Product | 4 | -10.2 |

Note: This data is illustrative and does not represent experimentally verified results for this compound. It is intended to exemplify the outputs of computational reaction pathway elucidation.

Through such detailed computational analysis, researchers can gain profound insights into the factors controlling chemical reactivity and selectivity, enabling the rational design of more efficient and selective synthetic methods for complex molecules like this compound.

Applications in Advanced Organic Synthesis

Ethyl (R)-2-oxopyrrolidine-3-carboxylate as a Precursor for Nitrogen Heterocycles

The pyrrolidine (B122466) ring is a fundamental scaffold in numerous biologically active compounds and natural products. nih.gov this compound provides a synthetically accessible entry point to this important class of nitrogen heterocycles, enabling the stereocontrolled introduction of substituents and the construction of more elaborate ring systems.

The inherent functionality of this compound allows for diverse modifications to the pyrrolidinone ring. The ester group at the C3 position can be manipulated, and the lactam nitrogen can be functionalized, leading to a variety of substituted pyrrolidinones. For example, N-aryl substituted 2-oxopyrrolidine-3-carboxylic acids can be synthesized through the homoconjugate addition of anilines to cyclopropane-1,1-dicarboxylate, a related structural motif. researchgate.net These derivatives serve as sources for ketenes in cycloaddition reactions. researchgate.net

Furthermore, the core structure is central to creating more complex pyrrolidine derivatives. General strategies for synthesizing substituted pyrrolidines often involve multi-component reactions or cycloaddition pathways. tandfonline.com Research has shown that functionalized 2-furyl-pyrrolidine derivatives can be obtained with high diastereoselectivity through domino reactions, highlighting the versatility of the pyrrolidine scaffold in synthetic strategies. nih.gov While many synthetic routes to pyrrolidines exist, starting from a chiral precursor like this compound offers the significant advantage of stereochemical control. organic-chemistry.orgnih.gov

Table 1: Examples of Reactions for Pyrrolidinone Synthesis

| Starting Material Class | Reagent(s) | Product Class | Reference |

| Anilines, Cyclopropane-1,1-dicarboxylate | - | N-aryl substituted 2-oxopyrrolidine-3-carboxylic acids | researchgate.net |

| Aldehydes, Amines, Cyclopropane dicarboxylate | Cerium(III) chloride | Ethyl 1,2-diarylpyrrolidine-3-carboxylates | tandfonline.com |

| Enynal, Amino ketone | ZnCl2 | Functionalized 2-furyl-pyrrolidine derivatives | nih.gov |

The structural rigidity and defined stereochemistry of the pyrrolidinone ring make it an excellent foundation for constructing more complex, conformationally constrained fused and spirocyclic systems. mdpi.com These intricate architectures are of significant interest in drug discovery as they allow for precise spatial orientation of functional groups, which can enhance binding to biological targets. mdpi.com

One notable application is in the synthesis of dispirooxindole-β-lactams. In these syntheses, N-aryl-2-oxopyrrolidine-3-carboxylic acids, derived from the core pyrrolidinone structure, serve as precursors to ketenes. These ketenes then undergo Staudinger cycloaddition with isatinimines to produce complex dispiro compounds with high diastereoselectivity. researchgate.net Spiro-oxindoles, in particular, are considered valuable templates for drug design and as intermediates in the synthesis of diverse, natural product-like molecules. mdpi.com

The 2-pyrrolidinone (B116388) structure is a recurring motif in a variety of natural products that exhibit significant biological activities. rasayanjournal.co.in For instance, Lactacystin, a natural product produced by Streptomyces, features this core structure. rasayanjournal.co.in The availability of enantiomerically pure building blocks like this compound is crucial for the efficient and stereoselective total synthesis of such complex molecules.

While direct total syntheses of specific natural products starting from this compound are not detailed in the provided search results, its role as a chiral building block is well-established for creating complex, biologically active targets. nih.gov The synthesis of molecules like (+)-brefeldin A, for example, relies on the use of chiral building blocks to set key stereocenters, illustrating the importance of precursors like the title compound in accessing complex natural product architectures. nih.gov

Role in the Synthesis of Chiral Pharmacophores and Ligands

The enantiopure nature of this compound makes it an invaluable starting material for the synthesis of chiral pharmacophores—the essential parts of a molecule responsible for its biological activity. Its utility extends to the creation of chiral ligands used to control stereochemistry in asymmetric catalysis.

This chiral lactam is a key intermediate in the synthesis of several modern pharmaceuticals. Its structure provides the necessary stereochemical foundation for the final bioactive molecule.

Upadacitinib Intermediates : this compound is a direct precursor to key intermediates in the synthesis of Upadacitinib (brand name Rinvoq™), a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis. tdcommons.orggoogle.comgoogleapis.com The synthesis involves the hydrogenation of a 2-(1-nitrobutan-2-yl) malonate derivative, which cyclizes to form an ethyl 2-oxopyrrolidine-3-carboxylate intermediate. googleapis.com This intermediate is then further elaborated to construct the final, complex structure of Upadacitinib. tdcommons.orggoogle.com Upadacitinib is a potent and selective JAK1 inhibitor developed by AbbVie. google.coma2bchem.com

Levetiracetam Analogues : Levetiracetam, an anticonvulsant medication, is the (S)-enantiomer of α-ethyl-2-oxo-1-pyrrolidine acetamide. nih.govnewdrugapprovals.org While structurally different from a 3-substituted pyrrolidinone, related ester precursors are used in its synthesis. google.com The synthesis of Levetiracetam and its analogues often involves the ammonolysis of an ester. A significant challenge in this step is preventing racemization. google.com The core 2-oxopyrrolidine structure is a key pharmacophore for a class of drugs known as racetams, which are investigated for their cognitive-enhancing and neuroprotective effects. newdrugapprovals.org

Pregabalin Analogues : Pregabalin is an anticonvulsant and analgesic agent, chemically known as (S)-(+)-3-aminomethyl-5-methyl-hexanoic acid. google.comgoogle.com Although it is an acyclic compound, conformationally restricted analogues incorporating a pyrrolidine ring have been synthesized to probe structure-activity relationships. researchgate.net For instance, a pyrrolidine carboxylic acid has been developed as a restricted analog of pregabalin. researchgate.net The synthesis of such analogues often starts from chiral pyrrolidinone precursors. Research has also focused on preparing various carboxylate bioisosteres of pregabalin to evaluate their affinity for the α2δ protein subunit. nih.gov

Table 2: Bioactive Molecules Synthesized from Pyrrolidinone Precursors

| Drug/Analogue | Therapeutic Class | Role of Pyrrolidinone Precursor | Key Synthetic Step | Reference(s) |

| Upadacitinib | Janus Kinase (JAK) Inhibitor | Key chiral intermediate | Reductive cyclization of a malonate derivative | tdcommons.org, googleapis.com |

| Levetiracetam | Anticonvulsant | Core structural motif (racetam) | Asymmetric hydrogenation or ammonolysis of ester precursors | google.com, newdrugapprovals.org |

| Pregabalin Analogues | Anticonvulsant / Analgesic | Chiral scaffold for conformationally restricted analogues | Stereoselective alkylation of a chiral pyrrolidin-2-one | researchgate.net |

Chiral building blocks are fundamental to the field of asymmetric catalysis, where they are incorporated into ligands that coordinate with metal centers to create catalysts capable of inducing high levels of enantioselectivity in chemical reactions. sigmaaldrich.commatilda.science The defined stereochemistry and functional handles of this compound make it a suitable candidate for elaboration into such chiral ligands.

While the direct use of this compound to synthesize a specific, widely-used catalyst ligand is not prominently featured in the provided search results, its structural class is highly relevant. Chiral pyrrolidine-containing structures are at the heart of many successful organocatalysts and ligands. For instance, proline and its derivatives are foundational in asymmetric organocatalysis. The synthesis of novel chiral ligands often relies on the availability of enantiomerically pure starting materials like the title compound to build more complex and effective catalytic systems. nih.gov

Synthesis of Pyrrolidine-Based Analogues with Varied Substituents

The modification of the this compound structure is a primary strategy for generating novel compounds with potential applications in medicinal chemistry and materials science. These modifications can be broadly categorized into two main areas: diversification of the ester functionality at the C3 position and the introduction of new substituents onto the pyrrolidine ring.

The ethyl ester group at the C3 position is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. This diversification typically begins with the hydrolysis of the ethyl ester to its corresponding carboxylic acid, which then acts as a versatile intermediate for further reactions.

One of the most common transformations is the formation of amides and hydrazones. The carboxylic acid can be coupled with various amines or hydrazines using standard peptide coupling reagents to yield a diverse library of amide derivatives. nih.gov For instance, the synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid and its subsequent conversion to a methyl ester and then an acid hydrazide has been reported. nih.gov This hydrazide can then be reacted with various aldehydes to produce a series of hydrazone derivatives, which have been explored for their biological activities. nih.govmdpi.com This strategy highlights how the ester group can be transformed to incorporate complex side chains.

The general sequence for these transformations is as follows:

Hydrolysis: The ethyl ester is converted to the carboxylic acid, often under acidic or basic conditions.

Activation & Coupling: The resulting carboxylic acid is activated and reacted with a nucleophile (e.g., an amine or hydrazine) to form a new C-N bond.

Condensation: In the case of hydrazides, further reaction with aldehydes or ketones yields hydrazones. nih.gov

Table 1: Examples of Functional Group Diversification at the C3-Ester Position

| Starting Material | Reagents | Product Type | Reference |

| This compound | 1. Aqueous Acid/Base (hydrolysis) 2. Amine, Coupling Agent | Carboxamide | mdpi.com |

| Methyl 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylate | Hydrazine | Acid Hydrazide | nih.gov |

| 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazide | Aromatic Aldehyde | Hydrazone | nih.govmdpi.com |

Beyond the ester group, the pyrrolidine ring itself offers opportunities for functionalization, allowing for the precise placement of substituents that can influence the molecule's spatial orientation and biological interactions.

A sophisticated method for ring functionalization is the direct C(sp³)–H activation strategy. nih.gov This powerful technique enables the direct arylation of the pyrrolidine ring. For example, using a directing group, it is possible to achieve a palladium-catalyzed C-H activation/arylation at the C3 position of a protected pyroglutamate (B8496135) derivative. nih.gov Although this example uses a slightly different starting material, the principle is directly applicable to the (R)-2-oxopyrrolidine-3-carboxylate scaffold. This method allows for the introduction of various aryl groups, which is a significant step in creating complex analogues for structure-activity relationship studies. nih.gov

Alkylation at the C4 position is another key strategy for ring diversification. By deprotonating the C4 position with a strong base like lithium hexamethyldisilazide (LiHMDS), an enolate is formed, which can then react with an electrophile, such as allyl bromide. nih.gov This introduces an alkyl substituent, and the stereochemistry of this addition can often be controlled. This approach has been used to synthesize analogues with side chains at the C4 position, which are valuable for probing binding pockets in biological targets like ionotropic glutamate receptors. nih.gov

Furthermore, the introduction of hydroxyl groups can be achieved through various synthetic routes, leading to hydroxylated pyrrolidine analogues. nih.gov These functionalizations add polarity and hydrogen-bonding capabilities to the ring structure.

Table 2: Selected Methods for Pyrrolidine Ring Functionalization

| Position | Reaction Type | Key Reagents | Resulting Functionality | Reference |

| C3 | C-H Activation/Arylation | Palladium catalyst, Aryl halide | Aryl group | nih.gov |

| C4 | Alkylation | LiHMDS, Alkyl halide (e.g., Allyl bromide) | Alkyl group | nih.gov |

| C4 | Reduction/Hydroxylation | Sodium borohydride | Hydroxyl group | nih.gov |

Development of Novel Synthetic Reagents and Catalysts Utilizing the (R)-2-oxopyrrolidine-3-carboxylate Scaffold

The utility of the (R)-2-oxopyrrolidine-3-carboxylate scaffold extends beyond its use as a core for analogue synthesis; it also serves as a precursor for generating novel synthetic reagents. A prominent example is its use as a ketene (B1206846) source in cycloaddition reactions. researchgate.net

N-aryl-2-oxopyrrolidine-3-carboxylic acids, derived from the parent scaffold, can be converted into highly reactive ketene intermediates. These ketenes can then be trapped in situ by imines in a [2+2] Staudinger cycloaddition reaction to produce β-lactams. researchgate.net This transformation is particularly valuable for synthesizing complex, biologically relevant structures such as dispirooxindole-β-lactams with high diastereoselectivity. The pyrrolidine scaffold, in this context, acts as a disposable chiral auxiliary and a convenient precursor to the ketene, which is otherwise challenging to handle. researchgate.net

This application demonstrates a sophisticated use of the scaffold where the core structure is not retained in the final product but is instead consumed to generate a reactive intermediate for a key bond-forming reaction. Such strategies highlight the versatility of the (R)-2-oxopyrrolidine-3-carboxylate framework in enabling complex chemical transformations and constructing intricate molecular architectures. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Ethyl R 2 Oxopyrrolidine 3 Carboxylate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic connectivity and spatial arrangement can be constructed.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule. Based on the structure of Ethyl (R)-2-oxopyrrolidine-3-carboxylate, which contains a γ-lactam ring and an ethyl ester functional group, characteristic chemical shifts are predicted. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The N-H proton of the lactam typically appears as a broad singlet in the downfield region. The proton at the chiral center (C3) is anticipated to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The protons on the pyrrolidine (B122466) ring and the ethyl ester group exhibit predictable multiplicities and chemical shifts based on their electronic environments and neighboring protons.

Similarly, the ¹³C NMR spectrum will display a unique resonance for each of the seven carbon atoms. The two carbonyl carbons, one from the lactam and one from the ester, are expected to appear at the most downfield positions, typically above 170 ppm. nih.gov The remaining aliphatic carbons of the pyrrolidine ring and the ethyl group will resonate at higher fields.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| N-H | ~7.5 - 8.5 (broad s) | - | Lactam Amide Proton |

| C2 | - | ~175 | Lactam Carbonyl |

| C3 | ~3.5 (dd) | ~52 | Chiral Methine |

| C4 | ~2.3 - 2.5 (m) | ~28 | Ring Methylene |

| C5 | ~3.4 (m) | ~42 | Ring Methylene (adjacent to N) |

| Ester C=O | - | ~170 | Ester Carbonyl |

| -OCH₂CH₃ | ~4.2 (q) | ~61 | Ethyl Methylene |

| -OCH₂CH₃ | ~1.3 (t) | ~14 | Ethyl Methyl |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from 1D spectra and elucidating the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the H3 proton and the two H4 protons, and between the H4 protons and the H5 protons, confirming the connectivity within the pyrrolidine ring. A separate correlation would be observed between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). This allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-identified proton signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.gov This is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations include the H3 proton showing a correlation to the lactam carbonyl (C2) and the ester carbonyl carbons, thereby connecting the side chain to the ring. Protons of the ethyl group would show correlations to the ester carbonyl, confirming the ester structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. frontiersin.org For a chiral molecule like the (R)-enantiomer, NOESY is critical for confirming the relative stereochemistry. Specific through-space interactions between the H3 proton and protons on one face of the pyrrolidine ring can help to confirm the conformation and stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. wvu.edu For this compound, the molecular formula is C₇H₁₁NO₃. The calculated monoisotopic mass for this formula is 157.0739 Da. HRMS analysis of the protonated molecule, [M+H]⁺, would be expected to yield a measured mass of 158.0812, confirming the elemental composition with high confidence and distinguishing it from other compounds with the same nominal mass. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion, e.g., [M+H]⁺) and its subsequent fragmentation by collision with an inert gas. nih.gov The analysis of the resulting fragment ions (product ions) provides valuable structural information. The fragmentation pattern is characteristic of the molecule's structure. For the protonated form of this compound, several key fragmentation pathways can be predicted.

Predicted MS/MS Fragmentation of [C₇H₁₁NO₃+H]⁺:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Origin |

|---|---|---|---|

| 158.08 | 130.08 | 28 (CO) | Loss of carbon monoxide from the lactam ring |

| 158.08 | 113.06 | 45 (•OC₂H₅) | Loss of the ethoxy radical from the ester |

| 158.08 | 112.05 | 46 (C₂H₅OH) | Loss of ethanol (B145695) from the ester group |

| 158.08 | 85.05 | 73 (•COOC₂H₅) | Loss of the ethyl carboxylate radical |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound would be dominated by absorptions from its key functional groups.

The presence of a secondary amide (the lactam) would give rise to an N-H stretching vibration. A key feature would be the two distinct carbonyl (C=O) stretching bands. The lactam carbonyl typically absorbs at a lower wavenumber than an acyclic amide due to ring strain, while the ester carbonyl absorbs at a higher wavenumber. researchgate.netpg.edu.pl The C-O single bond stretches of the ester group and the C-H stretches of the aliphatic portions of the molecule would also be prominent. orgchemboulder.com

Characteristic IR Absorption Frequencies:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Lactam (Amide) | ~3200 | Medium, Broad |

| C-H Stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester | ~1735 - 1750 | Strong |